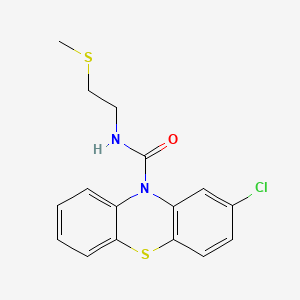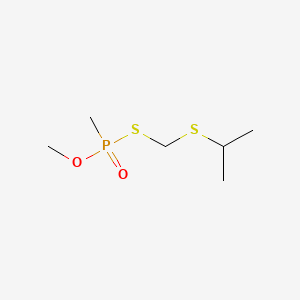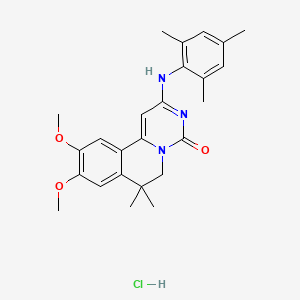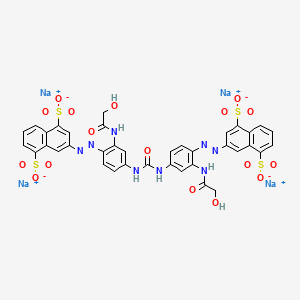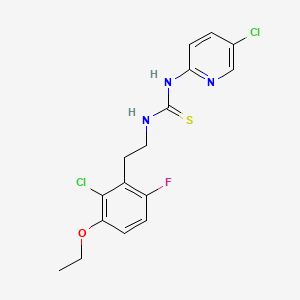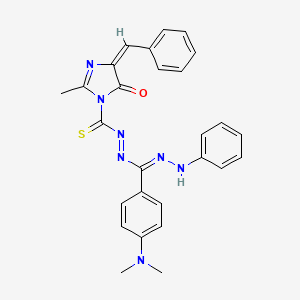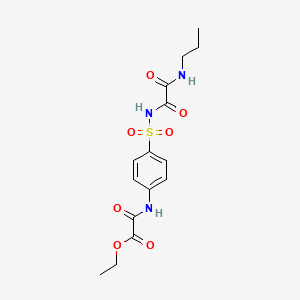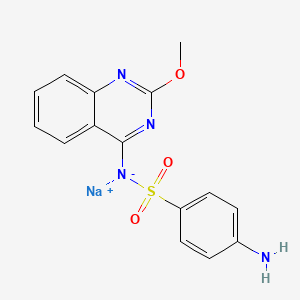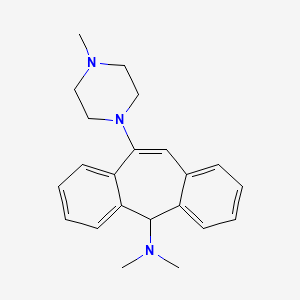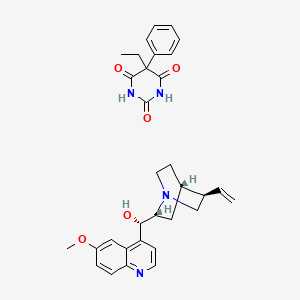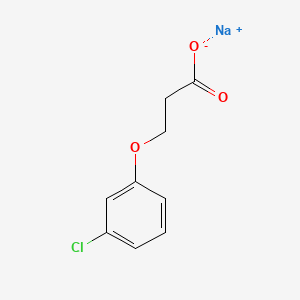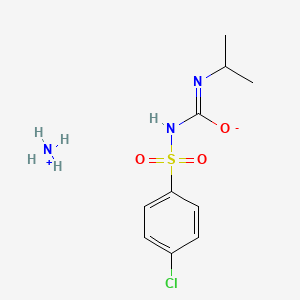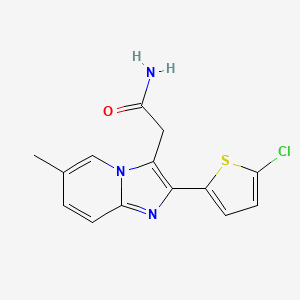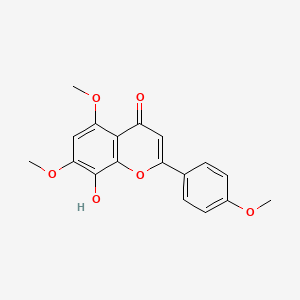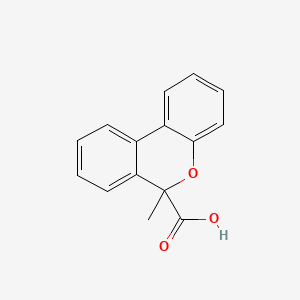
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is a chemical compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and structural complexity. The compound has a molecular formula of C15H12O3 and a molecular weight of 240.258 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing dibenzo[b,d]pyran-6-ones involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation. The reaction conditions typically include the use of [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at elevated temperatures .
Industrial Production Methods
the synthetic routes involving transition-metal-catalyzed C–H bond activation are promising for scalable production due to their efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, particularly in the presence of strong oxidizing or reducing agents .
Common Reagents and Conditions
Common reagents used in the reactions of dibenzo[b,d]pyran-6-ones include quinones, aryl ketone O-acetyl oximes, and transition-metal catalysts such as Rh(III) . The reaction conditions often involve elevated temperatures and specific solvents like methanol .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Rh(III)-catalyzed synthesis can yield various substituted dibenzo[b,d]pyran-6-ones .
Scientific Research Applications
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran has several scientific research applications due to its structural complexity and biological activity. It is used in:
Mechanism of Action
The mechanism of action of 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound is known to undergo C–H activation and C–C bond cleavage, facilitated by transition-metal catalysts like Rh(III) . This mechanism is crucial for its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,8-Dihydroxydibenzo[b,d]pyran-6-one: Known for its biological activity and structural similarity.
3-Hydroxydibenzo[b,d]pyran-6-one: Another compound with similar structural features and biological properties.
6H-2-Chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid: Exhibits high hypolipidemic activity.
Uniqueness
6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83359-48-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
6-methylbenzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17) |
InChI Key |
FDLSYTBZTBKFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


